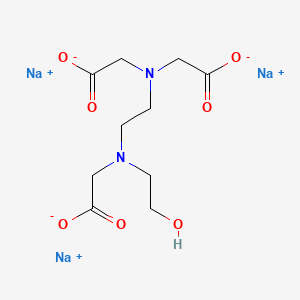
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is a versatile organic compound primarily used as a coalescing agent in paints and coatings. It is known for its ability to reduce the minimum film-forming temperature of latex-based paints, enhancing the film formation process. This compound is also utilized in various industrial applications due to its excellent solvency and stability properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is synthesized through the esterification of 2,2,4-Trimethyl-1,3-pentanediol with isobutyric acid. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-150°C, and water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate can undergo various chemical reactions, including:
Esterification and Transesterification: It can react with other alcohols or acids to form different esters.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones under strong oxidative conditions.
Common Reagents and Conditions
Esterification: Acid catalysts like sulfuric acid, p-toluenesulfonic acid.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Various esters depending on the reacting alcohol or acid.
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and isobutyric acid.
Oxidation: Carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is widely used in scientific research due to its unique properties:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving cell membrane permeability and as a stabilizer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Extensively used in the formulation of paints, coatings, adhesives, and inks to improve their performance and stability.
Mecanismo De Acción
The primary mechanism by which 2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate exerts its effects is through its ability to lower the minimum film-forming temperature of latex particles in paints and coatings. This facilitates the coalescence of latex particles, leading to the formation of a continuous film. The compound interacts with the polymer chains, reducing the surface tension and enhancing the film formation process.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate: Another ester of 2,2,4-Trimethyl-1,3-pentanediol, used as a plasticizer.
2,2,4-Trimethyl-1,3-pentanediol: The parent diol, used in the synthesis of various esters and as a solvent.
Uniqueness
2,2,4-Trimethyl-1,3-pentanediol1-Monoisobutyrate is unique due to its specific application as a coalescing agent in paints and coatings. Its ability to reduce the minimum film-forming temperature without significantly affecting the viscosity or stability of the formulation sets it apart from other similar compounds. Additionally, its excellent solvency and stability make it a preferred choice in various industrial applications.
Propiedades
IUPAC Name |
(1-hydroxy-2,2,4-trimethylpentan-3-yl) 2-methylpropanoate;(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4;1-8(2)10(12(5,6)7-13)15-11(14)9(3)4/h2*8-10,13H,7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEMTTVWCLWAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(C)C)O.CC(C)C(C(C)(C)CO)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B7802345.png)











